molecular formula C16H23NO2 B10969470 (2,6-Dimethylpiperidin-1-yl)(2-ethoxyphenyl)methanone CAS No. 439094-82-3

(2,6-Dimethylpiperidin-1-yl)(2-ethoxyphenyl)methanone

Cat. No.: B10969470
CAS No.: 439094-82-3
M. Wt: 261.36 g/mol
InChI Key: HSJUDPOOECGDOE-UHFFFAOYSA-N
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Description

(2,6-Dimethylpiperidin-1-yl)(2-ethoxyphenyl)methanone is a chemical compound that features a piperidine ring substituted with two methyl groups at the 2 and 6 positions, and an ethoxyphenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylpiperidin-1-yl)(2-ethoxyphenyl)methanone typically involves the reaction of 2,6-dimethylpiperidine with 2-ethoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylpiperidin-1-yl)(2-ethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2,6-Dimethylpiperidin-1-yl)(2-ethoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as its role in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-Dimethylpiperidin-1-yl)(2-ethoxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific active sites, altering the activity of the target molecule and modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethylpiperidin-1-yl)(2-ethoxyphenyl)methanone is unique due to the presence of both the piperidine ring and the ethoxyphenyl group, which confer distinct chemical and biological properties. This combination of structural elements makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

439094-82-3

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(2-ethoxyphenyl)methanone

InChI

InChI=1S/C16H23NO2/c1-4-19-15-11-6-5-10-14(15)16(18)17-12(2)8-7-9-13(17)3/h5-6,10-13H,4,7-9H2,1-3H3

InChI Key

HSJUDPOOECGDOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2C(CCCC2C)C

Origin of Product

United States

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